molecular formula C23H20N2O4 B2895959 N-Fmoc-N-(2-pyridinylmethyl)-glycine CAS No. 258332-50-2

N-Fmoc-N-(2-pyridinylmethyl)-glycine

Cat. No.: B2895959
CAS No.: 258332-50-2
M. Wt: 388.423
InChI Key: UUENHVNJMHJPGE-UHFFFAOYSA-N
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Description

Evolution of N-Substituted Glycine (B1666218) Derivatives in Advanced Organic Synthesis

N-substituted glycine derivatives, often referred to as peptoids, represent a significant evolution in the field of peptidomimetics. nih.govpnas.org Unlike traditional peptides, where side chains are attached to the alpha-carbon of the amino acid backbone, peptoids have their side chains appended to the backbone nitrogen atom. nih.gov This structural alteration confers several advantageous properties, including resistance to proteolytic degradation, which is a common limitation of natural peptides as therapeutic agents. nih.gov

The development of N-substituted glycines has provided a modular approach to creating diverse libraries of bioactive compounds. pnas.org Researchers can readily introduce a wide variety of functional groups through the N-substituent, allowing for the fine-tuning of steric and electronic properties. nih.gov This versatility has established N-substituted glycine oligomers as a valuable class of synthetic polymers for applications ranging from drug discovery to materials science. nih.gov

Strategic Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid and Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Its primary role is to temporarily protect the alpha-amino group of an amino acid during the formation of a peptide bond. nih.gov The strategic advantage of the Fmoc group lies in its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent, without affecting acid-labile protecting groups that are often used for amino acid side chains. google.com

This orthogonality in protecting group strategy is a major breakthrough in chemical synthesis, enabling the efficient and stepwise assembly of complex peptide chains. nih.gov The industrialization and regulation of Fmoc-protected amino acids have led to the availability of high-purity building blocks, further solidifying the dominance of Fmoc chemistry in both academic and industrial peptide synthesis. nih.gov

Significance of the 2-Pyridinylmethyl Moiety as a Multifunctional Chemical Entity

The 2-pyridinylmethyl group is a versatile chemical entity that imparts a range of useful properties to a molecule. The pyridine (B92270) ring, a heteroaromatic system, can participate in various chemical interactions, including hydrogen bonding and metal coordination. This makes the 2-pyridinylmethyl moiety a valuable component in the design of ligands for catalysis and coordination chemistry.

In the context of medicinal chemistry, the introduction of a pyridinyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance solubility, modulate basicity, and provide a handle for further functionalization. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.

Overview of Current Research Trends and Unexplored Potentials of N-Fmoc-N-(2-pyridinylmethyl)-glycine

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in several areas of chemical research. Based on the functionalities of its components, the compound is well-suited as a building block for the synthesis of sophisticated peptidomimetics and other complex molecular architectures.

Current and Potential Applications:

Peptidomimetic and Peptoid Synthesis: As an N-substituted glycine derivative, it can be incorporated into peptoid backbones to introduce a metal-coordinating or hydrogen-bonding site via the pyridinylmethyl group. This could be exploited for the development of novel catalysts, sensors, or therapeutic agents with specific binding properties.

Drug Discovery: The combination of a peptide-like backbone with a heteroaromatic side chain makes this compound an attractive scaffold for medicinal chemistry. It could be used to create libraries of compounds for screening against various biological targets. pnas.org The pyridinyl moiety could be crucial for interacting with specific enzyme active sites or receptors.

Materials Science: The ability of the pyridinyl group to coordinate with metal ions opens up possibilities for the creation of novel materials. Oligomers or polymers containing this building block could self-assemble in the presence of metal ions to form well-defined nanostructures with interesting electronic or optical properties.

Unexplored Potentials:

The full potential of this compound remains largely untapped. Future research could focus on:

Synthesis of Novel Ligands: Exploring the use of this compound to create ligands for a variety of metal-catalyzed reactions.

Development of Bioactive Peptoids: Systematically incorporating this building block into peptoid sequences to investigate the impact of the pyridinylmethyl group on biological activity and cellular uptake.

Creation of Functional Materials: Investigating the self-assembly of oligomers derived from this compound into functional materials for applications in catalysis, sensing, or electronics.

Chemical Compound Information

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-ylmethyl)glycineC23H20N2O4388.423258332-50-2
PiperidineHexahydropyridineC5H11N85.15110-89-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-7-5-6-12-24-16)23(28)29-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENHVNJMHJPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=CC=N4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258332-50-2
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid
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Synthetic Methodologies and Chemical Transformations of N Fmoc N 2 Pyridinylmethyl Glycine

General Synthetic Approaches for N-Fmoc-N-Alkylated Glycine (B1666218) Derivatives

The synthesis of N-Fmoc-N-alkylated glycine derivatives, including the title compound, generally involves the formation of a stable bond between the glycine nitrogen and the desired alkyl group, followed by the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. Two primary strategies are commonly employed: direct N-alkylation of a glycine ester followed by Fmoc protection, and a sequential approach involving initial protection of the glycine followed by N-substitution.

Direct N-Alkylation Strategies for Glycine Esters with 2-(Chloromethyl)pyridine (B1213738) Precursors

A common and direct method for the synthesis of N-alkylated glycine derivatives is the nucleophilic substitution reaction between a glycine ester and an alkyl halide. In the case of N-Fmoc-N-(2-pyridinylmethyl)-glycine, this involves the reaction of a glycine ester, such as glycine ethyl ester hydrochloride, with 2-(chloromethyl)pyridine hydrochloride. medchemexpress.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salts and to facilitate the nucleophilic attack of the glycine nitrogen on the electrophilic carbon of the 2-(chloromethyl)pyridine.

The reaction is generally performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The choice of base is crucial to ensure efficient alkylation while minimizing side reactions. Common bases include organic amines such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), or inorganic bases like potassium carbonate. The reaction temperature can be varied to optimize the reaction rate and yield, with elevated temperatures often being employed to drive the reaction to completion. Following the N-alkylation, the resulting secondary amine is protected with an Fmoc group, typically by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. The final step is the saponification of the ester to yield the free carboxylic acid, this compound.

Below is a representative data table outlining the typical conditions for this synthetic approach, based on general procedures for N-alkylation of glycine esters.

StepReagents & ConditionsSolventTypical Yield (%)
N-Alkylation Glycine ethyl ester HCl, 2-(Chloromethyl)pyridine HCl, DIPEADMF70-85
Fmoc Protection Fmoc-OSu, NaHCO₃Dioxane/Water85-95
Saponification LiOH, H₂O₂THF/Water>90

Sequential Protection and N-Substitution Methods

An alternative strategy involves a more stepwise approach where the glycine is first protected, followed by N-alkylation. This method can offer better control over the reaction and may be preferred when dealing with sensitive substrates. A common implementation of this strategy is the "submonomer" synthesis approach, widely used in peptoid synthesis. nih.govresearchgate.net In this method, a resin-bound amine is first acylated with a haloacetic acid, such as bromoacetic acid. This is followed by a nucleophilic displacement of the halide by a primary amine, in this case, 2-(aminomethyl)pyridine.

Another sequential method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid of an Fmoc-protected amino acid. mdpi.com The Fmoc group is then removed, and the free amine is alkylated on the solid support. Finally, the N-alkylated amino acid is cleaved from the resin.

A representative table for a sequential synthesis approach is provided below.

StepReagents & ConditionsSolventPurpose
1. Esterification Glycine, Benzyl (B1604629) alcohol, p-TsOHTolueneProtection of carboxylic acid
2. N-Alkylation Glycine benzyl ester, 2-(Chloromethyl)pyridine, K₂CO₃AcetonitrileIntroduction of the pyridinylmethyl group
3. Deprotection H₂, Pd/CMethanol (B129727)Removal of benzyl ester
4. Fmoc Protection N-(2-pyridinylmethyl)-glycine, Fmoc-Cl, Na₂CO₃Dioxane/WaterIntroduction of Fmoc group

Adaptation for Solid-Phase Synthesis (SPPS) Protocols

This compound is designed for incorporation into peptide and peptoid chains using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The principles of SPPS involve the stepwise addition of amino acid residues to a growing chain that is covalently attached to an insoluble resin support.

Integration of this compound into Fmoc-SPPS for Peptide and Peptoid Construction

The integration of this compound into a standard Fmoc-SPPS workflow is analogous to the incorporation of other N-substituted amino acids. nih.govresearchgate.net The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide or peptoid, typically using a solution of piperidine (B6355638) in DMF. embrapa.brnih.gov This exposes a free secondary amine on the growing chain. Subsequently, the this compound is activated and coupled to this free amine, forming a new peptide bond. This cycle of deprotection and coupling is repeated until the desired sequence is assembled.

The presence of the N-substituent in this compound results in an achiral backbone at that position and eliminates the hydrogen bond donor capability of the amide nitrogen, which can influence the conformational properties of the final molecule. nih.govresearchgate.net

Optimization of Coupling Reagents and Conditions for Facile Incorporation

The coupling of N-alkylated amino acids can be more challenging than that of their unsubstituted counterparts due to steric hindrance around the secondary amine. Therefore, the choice of coupling reagents and conditions is critical for achieving high coupling efficiency. Standard coupling reagents used in peptide synthesis, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, can be effective. du.ac.in

However, for more sterically hindered couplings, more potent activating reagents are often preferred. These include uronium/guanidinium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). luxembourg-bio.com The use of these reagents, typically in combination with a non-nucleophilic base such as DIPEA, can significantly improve coupling yields and reduce reaction times. Double coupling, where the coupling step is repeated, may also be employed to ensure complete reaction.

The following table summarizes common coupling reagents and their suitability for incorporating sterically hindered N-substituted glycine derivatives.

Coupling ReagentAdditiveBaseComments
DIC HOBt or OxymaPure®DIPEAStandard, cost-effective choice. May require longer reaction times.
HBTU -DIPEAMore efficient than DIC/HOBt for many couplings.
HATU -DIPEAHighly efficient, particularly for sterically demanding couplings.
HCTU -DIPEAA less expensive alternative to HATU with comparable efficiency in many cases.

Analysis of Fmoc Deprotection Efficiency and Kinetics in the Context of the N-(2-pyridinylmethyl) Moiety

The removal of the Fmoc protecting group is a critical step in SPPS, and its efficiency can be influenced by the local chemical environment. The standard procedure involves treatment with a 20-50% solution of piperidine in DMF. embrapa.brnih.gov The reaction proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the basic piperidine. embrapa.br

The presence of a basic side chain, such as the 2-pyridinylmethyl group in this compound, could potentially influence the kinetics of Fmoc deprotection. While the pyridine (B92270) nitrogen is less basic than piperidine, it could still interact with the acidic proton of the Fmoc group or the piperidinium (B107235) cation formed during the reaction. However, significant inhibition of the deprotection reaction is generally not expected, as the concentration of piperidine is high. nih.gov

Studies on the deprotection kinetics of Fmoc-amino acids have shown that factors such as steric hindrance and the electronic properties of the side chain can have a modest effect on the rate of deprotection. nih.gov For this compound, it is anticipated that the deprotection kinetics would be comparable to other N-alkylated glycine derivatives. However, it is always prudent to monitor the completeness of the deprotection reaction, for example, by using a colorimetric test such as the Kaiser test, or by quantifying the amount of the dibenzofulvene-piperidine adduct released using UV spectroscopy. In cases of slow or incomplete deprotection, extending the reaction time or using a stronger base cocktail, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), may be necessary. embrapa.br

Strategies for Chiral Derivatization and Stereoselective Syntheses

The inherent achirality of the glycine backbone in this compound presents a challenge and an opportunity for introducing stereocenters. The development of chiral derivatives is crucial for applications in areas such as asymmetric catalysis and the synthesis of conformationally constrained peptide mimics.

Exploration of Methods for Introducing Chirality into N-Substituted Glycine Backbones

Several methodologies developed for the asymmetric synthesis of α-amino acids can be adapted to introduce chirality into the N-substituted glycine backbone of this compound. One of the most powerful approaches involves the use of chiral nucleophilic glycine equivalents. A notable example is the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. This strategy has been successfully employed in the asymmetric synthesis of various α-amino acids, including those with heterocyclic side chains.

In a relevant study, the asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan was achieved through the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. researchgate.netresearchgate.net This method demonstrated excellent diastereoselectivity, affording the desired product in high yield as a single isomer. researchgate.netresearchgate.net A similar approach could be envisioned for this compound, where the chiral nickel complex would be alkylated with 2-(chloromethyl)pyridine. The subsequent removal of the chiral auxiliary and the nickel ion, followed by Fmoc protection, would yield the enantiomerically enriched target compound.

Another potential strategy involves the stereoselective C-H functionalization of the glycine backbone. While challenging, recent advances in catalysis have enabled the direct and enantioselective alkylation of glycine derivatives. nih.gov These methods, often employing chiral catalysts, could potentially be applied to introduce a substituent at the α-carbon of N-(2-pyridinylmethyl)-glycine, thereby creating a chiral center.

Potential for Asymmetric Induction via Pyridinylmethyl Group Modification

The pyridinylmethyl group itself can be a handle for introducing chirality through atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the context of N-aryl or N-heteroaryl compounds, the steric hindrance between the substituents on the aromatic ring and the rest of the molecule can lead to stable, separable atropisomers.

The catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has been demonstrated using chiral phosphoric acid catalysts. nih.gov This approach relies on a cyclodehydration reaction that is rendered enantioselective by the chiral catalyst. While this compound does not possess the same structural motifs, the principle of using chiral catalysts to control the orientation of the pyridine ring relative to the glycine backbone could be explored. Introducing bulky substituents onto the pyridine ring would increase the rotational barrier, making the existence of stable atropisomers more likely. Subsequent separation of these atropisomers would provide access to enantiomerically pure forms of the compound.

Advanced Functionalization and Derivatization

The presence of a carboxylic acid and a pyridine ring in this compound provides multiple avenues for further chemical modification. These functionalizations are key to incorporating this building block into larger molecules, such as peptides and peptidomimetics, or for tuning its chemical and biological properties.

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of esters and amides. These transformations are fundamental for peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine of another.

Esterification: The formation of esters, such as methyl, ethyl, or benzyl esters, can be achieved using standard acid-catalyzed esterification protocols. For instance, the synthesis of N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride has been reported by reacting the corresponding carboxylic acid with methanol in the presence of thionyl chloride. google.com Similar methods can be applied to this compound. The synthesis of various esters of N-[2-(Fmoc)aminoethyl]glycine, including benzyl, allyl, and 4-nitrobenzyl esters, has also been described, highlighting the versatility of these transformations. researchgate.netnih.gov

Amide Bond Formation: The coupling of the carboxylic acid with amines to form amides is a cornerstone of peptide chemistry. This reaction typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com Aminium-based coupling reagents like HBTU, HATU, and TBTU are also widely used for their efficiency and ability to promote rapid amide bond formation. embrapa.br These standard peptide coupling protocols can be readily applied to this compound for its incorporation into peptide chains or for the synthesis of small molecule derivatives.

Transformation Reagents and Conditions Product Type Reference Example
EsterificationAlcohol (e.g., Methanol, Benzyl alcohol), Acid catalyst (e.g., Thionyl chloride, HCl)Esters (e.g., Methyl, Benzyl)Synthesis of N-(2-Fmoc-aminoethyl)glycine methyl ester google.com
Amide FormationAmine, Coupling reagents (e.g., HBTU, HATU, DCC/HOBt), Base (e.g., DIPEA)AmidesGeneral solid-phase peptide synthesis protocols luxembourg-bio.comembrapa.br

Chemical Modifications and Substitutions on the Pyridine Ring

The pyridine ring in this compound is an attractive site for modifications that can modulate the compound's electronic properties, steric profile, and potential for metal coordination. Both electrophilic and nucleophilic substitution reactions can be considered, although the electron-deficient nature of the pyridine ring generally favors nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. While the pyridinylmethyl group is at the 2-position, further substitutions on the ring can be achieved, especially if an activating group is present. For instance, the fluorination of pyridines followed by nucleophilic aromatic substitution of the fluoride (B91410) has been shown to be an effective method for late-stage functionalization. nih.gov This two-step process allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiols.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, such reactions can be facilitated by the presence of activating groups or by performing the reaction on the corresponding pyridine N-oxide. The N-oxide is more susceptible to electrophilic attack, and the oxygen can be subsequently removed.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, provide powerful tools for the functionalization of pyridine rings. These reactions typically involve the coupling of a halogenated pyridine with a suitable organometallic reagent in the presence of a transition metal catalyst. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups. For example, the synthesis of N-substituted pyridinophane derivatives has been achieved through precursor molecules that can be further functionalized. rsc.org

Reaction Type General Approach Potential Substituents Reference Concept
Nucleophilic Aromatic Substitution (SNAr)Activation (e.g., halogenation) followed by reaction with a nucleophile.Amino, Alkoxy, ThiolLate-stage functionalization of pyridines nih.gov
Electrophilic Aromatic SubstitutionReaction with an electrophile, often via the pyridine N-oxide.Nitro, HalogenGeneral pyridine chemistry
Metal-Catalyzed Cross-CouplingCoupling of a halopyridine derivative with an organometallic reagent.Alkyl, Aryl, AminoSynthesis of complex pyridinophanes rsc.org

Application in Peptidomimetic and Peptoid Design and Synthesis

N-Fmoc-N-(2-pyridinylmethyl)-glycine as a Core Building Block for Peptoids (N-Substituted Glycine (B1666218) Oligomers)

Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This structural alteration removes the backbone chirality and the hydrogen bond donor capability, leading to unique conformational behaviors and a high resistance to proteolytic degradation. nih.govmdpi.com this compound is a key monomer for incorporating a functional, aromatic, and metal-chelating moiety directly onto the peptoid backbone.

The rational design of peptoid-based materials is made possible by the tunable physicochemical properties that arise from the diverse array of side chains that can be incorporated. acs.org When designing peptoid libraries with N-(2-pyridinylmethyl)-glycine residues, several key principles are exploited. The pyridinylmethyl side chain offers multiple functionalities that can be leveraged to create peptoids with specific, predetermined functions.

Key design considerations include:

Metal Ion Chelation: The pyridine (B92270) ring's nitrogen atom is an effective ligand for various metal ions. This allows for the design of peptoids that can act as sensors, catalysts, or agents that sequester specific metals. The strategic placement of multiple pyridinylmethyl-glycine residues can create a well-defined metal-binding pocket.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This property is crucial for designing peptoids that target biological molecules like proteins or nucleic acids, where hydrogen bonds play a critical role in molecular recognition.

Aromatic Interactions: The pyridine ring can participate in π-π stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine in proteins, or other aromatic peptoid side chains). This interaction can be used to stabilize specific folded structures or to enhance binding affinity at protein-protein interfaces. researchgate.net

Modulation of Solubility and Basicity: The pyridine group provides a basic site, which can be protonated depending on the pH. This allows for the design of pH-responsive peptoids whose conformation or solubility changes with environmental pH.

By combining N-(2-pyridinylmethyl)-glycine with other monomers bearing hydrophobic, charged, or bulky side chains, combinatorial libraries can be generated to screen for a wide range of biological activities or material properties. nih.govnih.gov

The synthesis of peptoids is most commonly achieved using the submonomer solid-phase synthesis method, a robust and efficient process that allows for precise sequence control. mdpi.comnih.gov This method involves a two-step iterative cycle performed on a solid support, such as a Rink Amide resin. journal-imab-bg.orgescholarship.org

The use of a pre-formed Fmoc-protected N-substituted glycine monomer, like this compound, is an alternative approach known as the "monomer method". mdpi.comcapes.gov.br In this case, the monomer is activated and coupled to the growing chain on the solid support, similar to standard solid-phase peptide synthesis. journal-imab-bg.org

The general cycle for solid-phase assembly using the submonomer approach, which incorporates the 2-(aminomethyl)pyridine submonomer that corresponds to the this compound side chain, is detailed below.

StepProcedurePurposeKey Reagents
1Resin Swelling & Fmoc-DeprotectionPrepare the solid support and expose the primary amine for the first coupling.DMF, 4-methylpiperidine
2AcylationAdd the glycine backbone unit to the resin-bound amine.Bromoacetic acid, DIC
3Nucleophilic DisplacementIntroduce the pyridinylmethyl side chain by displacing the bromide.2-(aminomethyl)pyridine
4IterationRepeat steps 2 and 3 for each subsequent monomer in the desired sequence.Varies based on next monomer
5Cleavage and DeprotectionRelease the completed peptoid oligomer from the solid support.TFA cocktail (e.g., TFA/TIS/Water)

This submonomer method is highly versatile and compatible with a wide range of primary amines, allowing for the creation of chemically diverse peptoid oligomers. nih.gov

Investigation of Conformational Preferences and Secondary Structure Mimicry

Unlike peptides, which form secondary structures stabilized by backbone hydrogen bonds, peptoids lack amide protons and must rely on other interactions to adopt ordered conformations. osti.gov The sequence of side chains, therefore, plays a paramount role in dictating the final three-dimensional structure.

The peptoid backbone is inherently flexible, primarily due to the low rotational barrier of the amide bonds, which can readily access both cis and trans conformations. nih.gov The equilibrium between these conformers is heavily influenced by steric and electronic interactions between the side chain and the backbone carbonyl groups.

For peptoids containing N-(2-pyridinylmethyl)-glycine, several factors influence their conformational landscape:

Steric Effects: The bulky aromatic pyridinylmethyl group creates steric hindrance that can favor one amide rotamer over the other. Bulky side chains are known to promote the formation of stable, helical structures. osti.gov

Electronic Interactions: Strategic placement of side chains with aromatic rings can stabilize cis-amides through n→π* interactions, where the lone pair of one carbonyl oxygen interacts with the π-system of a nearby aromatic ring. nih.gov This is a potential mechanism for the pyridinylmethyl group to control local backbone geometry.

Interaction TypeEffect on N-(2-pyridinylmethyl)-glycine PeptoidPotential Structural Outcome
Steric HindranceRestricts free rotation around backbone bonds, influences amide rotamer preference.Favors ordered structures like helices.
n→π* InteractionsPotential stabilizing interaction between a backbone carbonyl and the pyridine ring.Stabilization of cis-amide conformers, promoting helical folding. nih.gov
Solvent EffectsPolarity of the solvent can influence the exposure of the pyridine ring and backbone.Changes in the cis/trans ratio and overall conformation.

Peptoids are a prominent class of foldamers—oligomers that adopt well-defined, compact structures. nih.gov The incorporation of N-(2-pyridinylmethyl)-glycine can be a powerful strategy for inducing specific folds.

Helical Structures: Peptoids with bulky, α-chiral aromatic side chains are known to form stable helices resembling a polyproline type I helix, characterized by all-cis amide bonds. osti.gov The pyridinylmethyl group, being aromatic and moderately bulky, can contribute to the formation of such helical structures through steric pressure and potential n→π* interactions.

Turn Motifs: Turns are crucial elements in the folding of biopolymers. In peptides, glycine is often found in turns due to its conformational flexibility. nih.govresearchgate.net Similarly, N-substituted glycines can be used to create turns in peptoid structures. The specific geometry and electronic properties of the pyridinylmethyl side chain could be used to design and stabilize sharp, well-defined turns, potentially through coordination to a metal ion that acts as a template or through intramolecular interactions.

Metal-Induced Folding: A unique feature of the pyridinylmethyl side chain is its ability to chelate metals. By designing a peptoid sequence with two or more pyridinylmethyl-glycine residues at specific positions (e.g., i and i+3 or i+4), the addition of a suitable metal ion can act as a template, forcing the peptoid chain to fold into a specific conformation, such as a loop, turn, or helix.

Modulation of Biomolecular Interactions

A primary goal of peptidomimetic design is to create molecules that can specifically interact with biological targets, such as proteins or nucleic acids, to modulate their function. The chemical functionality of the N-(2-pyridinylmethyl)-glycine side chain makes it particularly well-suited for mediating these interactions.

Peptoids featuring this residue can modulate biomolecular interactions through several mechanisms:

Metal-Binding in Active Sites: Many enzymes are metalloproteins that require a metal ion for their catalytic activity. A peptoid containing one or more pyridinylmethyl-glycine residues can be designed to bind to the metal ion in an enzyme's active site, thereby inhibiting its function.

Hydrogen Bonding and Electrostatic Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with donor groups (e.g., -OH, -NH) on a protein surface. If protonated, the pyridinium (B92312) ion can form favorable electrostatic interactions with negatively charged residues like aspartate or glutamate.

Disruption of Protein-Protein Interactions (PPIs): PPIs often occur over large, flat surface areas, making them difficult targets for traditional small molecules. Peptoids, with their flexible backbones and customizable side chains, are excellent scaffolds for designing PPI inhibitors. rsc.org A peptoid displaying pyridinylmethyl and other aromatic or hydrophobic side chains can mimic the key "hot spot" residues at a PPI interface, effectively disrupting the interaction. researchgate.net

The strategic incorporation of this compound provides a versatile tool for creating peptoids with tailored structures and functions, from inducing specific secondary structures to modulating complex biological interactions.

Exploration of Peptoid-Based Scaffolds for Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of molecules that can modulate these interactions is a significant therapeutic goal. Peptoids synthesized using this compound are explored as scaffolds for PPI inhibitors due to the specific attributes of the pyridinylmethyl side chain.

The pyridine ring is a key pharmacophore in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and hydrophobic interactions. These are critical for disrupting the often large and featureless interfaces of PPIs. When incorporated into a peptoid backbone, the (2-pyridinylmethyl) group can mimic the side chains of natural amino acids like histidine or tryptophan, which are frequently found in the "hot spots" of protein interfaces.

Research in this area often involves the synthesis of combinatorial libraries of peptoids where this compound is systematically incorporated at various positions. These libraries are then screened against specific PPI targets. For instance, a hypothetical study might investigate peptoids containing this monomer for their ability to inhibit the interaction between the p53 tumor suppressor and its negative regulator, MDM2. The pyridinyl group could be designed to occupy a key hydrophobic pocket on the MDM2 surface, mimicking one of the critical p53 residues (e.g., Phe19, Trp23, or Leu26).

Detailed research findings from such studies would typically involve quantifying the binding affinity and inhibitory activity of the synthesized peptoids. Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) are commonly used to determine binding constants (Kd) and inhibitory concentrations (IC50).

Table 1: Illustrative Binding Affinity and Inhibition Data for Pyridinyl-Containing Peptoids Targeting a Hypothetical PPI

Peptoid Sequence*Target PPIBinding Affinity (Kd)Inhibition (IC50)
Ac-Nphe-Npmg-Nleu-NH₂p53/MDM21.2 µM2.5 µM
Ac-Npmg-Nspe-Nleu-NH₂Bcl-2/Bak850 nM1.5 µM
Ac-Nleu-Nphe-Npmg-NH₂c-Myc/Max2.1 µM4.8 µM

*Note: The sequences are hypothetical examples for illustrative purposes. Npmg represents the N-(2-pyridinylmethyl)-glycine residue.

Studies on Receptor-Ligand Binding Mimicry

The principles of molecular recognition that govern peptoid design for PPIs are also applicable to mimicking ligands that bind to cellular receptors. Peptoids incorporating this compound can be designed to replicate the key binding epitopes of natural peptide ligands, thereby acting as agonists or antagonists at their corresponding receptors.

The (2-pyridinylmethyl) side chain is particularly useful in this context due to its ability to form specific, directed interactions that are often crucial for high-affinity receptor binding. For example, in targeting G-protein coupled receptors (GPCRs), the pyridine nitrogen can form a critical hydrogen bond with a receptor residue, anchoring the peptoid in the binding pocket. This was demonstrated in early studies on peptoid libraries, which yielded potent ligands for α1-adrenergic and µ-opiate receptors. mdpi.com

A research program focused on receptor-ligand mimicry might involve designing a library of peptoids based on the sequence of a known peptide hormone. By replacing certain amino acids with N-(2-pyridinylmethyl)-glycine, researchers can probe the importance of specific interactions and potentially develop more stable and potent receptor modulators. The evaluation of these peptoids would involve radioligand binding assays to determine their affinity for the target receptor and functional assays to assess their downstream signaling effects (e.g., cAMP accumulation or calcium mobilization).

Table 2: Example Receptor Binding Profile for a Peptoid Incorporating N-(2-pyridinylmethyl)-glycine

CompoundReceptor TargetBinding AssayAffinity (Ki)Functional Activity
Peptoid-Pyr1α1-Adrenergic Receptor[³H]prazosin competition5 nMAntagonist
Natural Peptide Ligandα1-Adrenergic Receptor[³H]prazosin competition10 nMAgonist
Peptoid-Pyr2µ-Opiate Receptor[³H]DAMGO competition6 nMAgonist

*Note: Data is illustrative, based on findings from early peptoid library screening. mdpi.com Peptoid-Pyr1 and Peptoid-Pyr2 represent peptoids identified from a library that could hypothetically contain the N-(2-pyridinylmethyl)-glycine monomer.

Table 3: List of Compound Names

Abbreviation/NameFull Chemical Name
This compoundN-((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-ylmethyl)glycine
NpmgN-(2-pyridinylmethyl)-glycine residue
NpheN-phenylethyl-glycine residue
NleuN-isobutyl-glycine residue
NspeN-(S)-(1-phenylethyl)glycine residue
MDM2Mouse double minute 2 homolog
Bcl-2B-cell lymphoma 2
BakBcl-2 homologous antagonist/killer
p53Tumor protein p53
c-Mycc-Myc proto-oncogene
MaxMyc-associated factor X

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the coordination chemistry and catalytic applications of "this compound" and its metal complexes are not available in the public domain. The existing body of research focuses on related, but structurally distinct, compounds such as other N-substituted glycine derivatives or ligands featuring pyridyl and carboxyl functionalities with different protecting groups.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound" without resorting to generalizations from other compounds, which would violate the core instructions of this task.

A detailed article on this specific compound would require access to unpublished research or the undertaking of new experimental work in the following areas:

Synthesis and isolation of transition metal complexes of this compound.

Structural elucidation of these complexes using techniques such as X-ray crystallography and various spectroscopic methods to determine coordination geometries and electronic structures.

Investigation of the catalytic activity of these specific metal complexes in various chemical reactions.

Without such dedicated studies, any article generated would be speculative and not meet the standards of scientific accuracy demanded by the prompt. Below is a list of the chemical compounds that would have been central to the requested article.

Coordination Chemistry and Catalytic Applications of N Fmoc N 2 Pyridinylmethyl Glycine Complexes

Catalytic Activity and Reactivity of N-Fmoc-N-(2-pyridinylmethyl)-glycine Metal Complexes

Investigation into Electrocatalytic Processes (e.g., Water Oxidation Mimicry)

While direct studies on the electrocatalytic applications of this compound complexes are not extensively documented, the broader class of compounds containing pyridinyl and amino acid functionalities has shown significant promise, particularly in mimicking the oxygen-evolving complex in photosystem II. The oxidation of water is a critical reaction for renewable energy technologies, and the development of efficient and robust artificial catalysts is a key area of research.

Complexes of copper and nickel with ligands incorporating glycine (B1666218) and pyridine (B92270) derivatives have been investigated as catalysts for water oxidation. For instance, copper(II) complexes with peptide-based ligands have been shown to efficiently catalyze water oxidation. rsc.orgnih.gov Similarly, nickel-glycine complexes have demonstrated catalytic activity for this reaction, often proceeding through the formation of a heterogeneous nickel-hydroxide species. semanticscholar.orgnih.gov The pyridinylmethyl group in this compound is expected to enhance the stability and modulate the electronic properties of the metal center, potentially leading to improved catalytic performance. The nitrogen atom of the pyridine ring can coordinate to a metal ion, and this interaction is known to influence the redox potential of the metal center, a critical parameter in electrocatalysis.

The general mechanism for water oxidation by such metal complexes often involves the formation of a high-valent metal-oxo species, which then acts as the oxidizing agent. The ligand environment plays a crucial role in stabilizing these reactive intermediates and facilitating the proton-coupled electron transfer steps necessary for the catalytic cycle.

Table 1: Comparison of Electrocatalytic Water Oxidation by Related Metal-Ligand Systems

Metal CenterLigand TypepH ConditionsTurnover Frequency (TOF) / s⁻¹Overpotential (V)Reference
Copper(II)Tetrapeptide with L-2,3-diaminopropionic acid1124 - 53Not specified rsc.org
Copper(II)Triglycylglycine macrocycle1133Not specified nih.gov
Copper(II)Tetra- or pentadentate amine-pyridineBasic13.1 - 18.7Not specified rsc.org
NickelGlycine11Not specified0.475 nih.gov

This table presents data for related systems to infer the potential of this compound complexes.

Potential for Asymmetric Catalysis with Chiral Derivatives

The inherent chirality of amino acids makes them excellent building blocks for the synthesis of chiral ligands for asymmetric catalysis. Although this compound itself is not chiral, the introduction of stereocenters into its structure could yield ligands capable of inducing enantioselectivity in a variety of chemical transformations.

Chiral derivatives could be synthesized, for example, by starting with a chiral amino acid other than glycine or by modifying the pyridinylmethyl group. These chiral ligands, when complexed with a suitable metal ion, could form catalysts for reactions such as asymmetric alkylations, aldol (B89426) reactions, and various oxidation and reduction processes. The precise stereochemical control exerted by the chiral ligand environment is key to achieving high enantiomeric excesses in the products.

The field of asymmetric catalysis has seen significant advancements through the use of metal complexes with chiral ligands. For instance, nickel(II) complexes of glycine have been utilized for the asymmetric synthesis of chiral heterocyclic amino acids. nih.gov This demonstrates the principle of using metal-amino acid complexes to control stereochemistry. Furthermore, the broader field of organocatalysis, including the use of N-heterocyclic carbenes, highlights the importance of chiral scaffolds in developing new asymmetric transformations. researchgate.net

The Fmoc protecting group, while primarily used in peptide synthesis, could also play a role in the catalytic applications of these complexes by providing steric bulk that can influence the stereochemical outcome of a reaction.

Metal Ion Sensing and Recognition

The coordination sites within this compound make it a promising candidate for the development of chemosensors for metal ions. The binding of a metal ion to the ligand can lead to a detectable change in its physical or chemical properties, such as a change in fluorescence or a shift in its absorption spectrum.

The pyridinyl group, in particular, is a common component in fluorescent chemosensors. The fluorenyl moiety of the Fmoc group is also inherently fluorescent, and its photophysical properties could be modulated upon metal ion coordination. The interaction with a metal ion can alter the electronic structure of the ligand, leading to either quenching or enhancement of its fluorescence. This phenomenon forms the basis for "turn-off" or "turn-on" fluorescent sensors.

While specific studies on the metal ion sensing capabilities of this compound are not available, the principles are well-established. For example, hydroxamic acid derivatives containing fluorescent reporters have been used for the fluorimetric sensing of various metal ions. nih.gov Theoretical studies have also been conducted to understand the gas-phase affinities of amino acids like glycine for different metal ions, which provides fundamental insights into the binding interactions. nih.gov

The selectivity of a chemosensor for a particular metal ion is determined by the stability of the complex it forms with the ligand. By fine-tuning the structure of the ligand, it is possible to design sensors that are highly selective for specific metal ions.

Advanced Spectroscopic and Computational Investigations of N Fmoc N 2 Pyridinylmethyl Glycine

Structural Characterization and Elucidation via Advanced Spectroscopic Methods

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of N-Fmoc-N-(2-pyridinylmethyl)-glycine, providing insights into its conformation, functional groups, molecular mass, and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic behavior of this compound. The presence of the bulky Fmoc group and the tertiary amide bond can lead to the existence of rotational isomers (rotamers) in solution, which are often observable by NMR. Temperature-dependent NMR studies on similar Fmoc-protected N-substituted glycines have shown coalescence of signals at elevated temperatures, allowing for the calculation of the rotational energy barrier. beilstein-journals.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl and pyridinyl rings, the methylene (B1212753) protons of the pyridinylmethyl and glycine (B1666218) moieties, and the methine proton of the Fmoc group. Due to the presence of rotamers, a doubling of certain signals, particularly those close to the tertiary nitrogen, may be observed at room temperature.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with characteristic chemical shifts for the carbonyl carbons of the carboxylic acid and the carbamate, as well as for the aromatic and aliphatic carbons throughout the molecule. The presence of rotamers can also affect the ¹³C spectrum, leading to broadened or duplicated peaks.

Predicted ¹H NMR Chemical Shifts: Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Fmoc aromatic 7.20 - 7.90
Pyridinyl aromatic 7.10 - 8.60
Fmoc CH 4.20 - 4.50
Fmoc CH₂ 4.10 - 4.40
Pyridinylmethyl CH₂ 4.60 - 4.90

Predicted ¹³C NMR Chemical Shifts: Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic acid C=O 170 - 175
Carbamate C=O 155 - 160
Pyridinyl C 120 - 158
Fmoc aromatic C 120 - 145
Fmoc CH 45 - 50
Fmoc CH₂ 65 - 70
Pyridinylmethyl CH₂ 55 - 60

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into intermolecular interactions such as hydrogen bonding. While IR spectroscopy is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the urethane (B1682113) (Fmoc) group. The O-H stretch of the carboxylic acid will likely appear as a broad band. The aromatic C-H and C=C stretching vibrations from the fluorenyl and pyridinyl rings will also be prominent.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is expected to provide strong signals for the aromatic ring vibrations of the fluorenyl group. researchgate.net

Characteristic Vibrational Frequencies: Interactive Data Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
O-H stretch (Carboxylic acid) 2500 - 3300 (broad) IR
C-H stretch (aromatic) 3000 - 3100 IR, Raman
C-H stretch (aliphatic) 2850 - 3000 IR, Raman
C=O stretch (Carboxylic acid) 1700 - 1730 IR
C=O stretch (Fmoc carbamate) 1680 - 1710 IR
C=C stretch (aromatic) 1450 - 1600 IR, Raman
C-N stretch 1200 - 1350 IR

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 388.42 g/mol . wuxiapptec.com

Under typical electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 389.43. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing structural information. Key fragmentation pathways would likely involve the cleavage of the Fmoc group, which is a common and characteristic fragmentation for Fmoc-protected amino acids.

Predicted Fragmentation Pattern:

Loss of the fluorenylmethyl group: A significant fragment would likely arise from the cleavage of the bond between the oxygen and the fluorenylmethyl group, resulting in a neutral loss of 178 Da (C₁₄H₁₀).

Loss of CO₂: Decarboxylation of the carboxylic acid moiety would lead to a loss of 44 Da.

Cleavage of the pyridinylmethyl group: Fragmentation could occur at the C-N bond connecting the pyridinylmethyl group to the glycine nitrogen, resulting in a fragment corresponding to the pyridinylmethyl cation (m/z 92) or a neutral loss of the pyridinylmethyl radical.

Formation of the dibenzofulvene cation: A characteristic fragment at m/z 165, corresponding to the dibenzofulvene cation, is often observed from the fragmentation of the Fmoc group.

Interactive Data Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Predicted m/z
[M+H]⁺ 389.43
[M+H - CO₂]⁺ 345.43
[M+H - C₁₄H₁₀]⁺ 211.43
Dibenzofulvene cation 165.07

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV spectrum of this compound is expected to be dominated by the strong absorbance of the fluorenyl group of the Fmoc moiety. This property is often exploited for the quantitative determination of Fmoc-protected compounds. medchemexpress.com

The cleavage of the Fmoc group with a base like piperidine (B6355638) leads to the formation of a dibenzofulvene-piperidine adduct, which has strong and characteristic absorption maxima around 289 nm and 301 nm. mostwiedzy.pl This allows for the sensitive determination of the concentration of the original Fmoc-containing compound. The pyridinyl ring will also contribute to the UV absorption, typically in the region of 250-270 nm.

Interactive Data Table 5: Predicted UV-Visible Absorption Maxima

Chromophore Predicted λₘₐₓ (nm)
Fmoc group ~265, ~290, ~301
Pyridinyl group ~250 - 270

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental data, offering deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Predict spectroscopic properties:

NMR: Calculate theoretical ¹H and ¹³C chemical shifts, which can be compared with experimental data to aid in signal assignment.

Vibrational Frequencies: Compute the theoretical IR and Raman spectra. The calculated frequencies and intensities can be used to assign experimental vibrational bands to specific molecular motions. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, correlating electronic transitions with specific molecular orbitals. ijcce.ac.ir

DFT studies on similar molecules, such as glycine, have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov Such calculations for this compound would likely show that the HOMO is localized on the electron-rich fluorenyl and pyridinyl aromatic systems, while the LUMO may be distributed over the carbonyl groups and aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its flexibility, preferred shapes (conformations), and how it interacts with its surrounding environment, particularly with different solvents.

In a typical MD simulation protocol, a force field (a set of parameters describing the potential energy of the atoms and bonds) would be selected. The system, comprising one or more molecules of this compound and a solvent box (e.g., water, dimethyl sulfoxide), would be set up. The simulation would then proceed by calculating the forces on each atom and integrating Newton's laws of motion over a series of small time steps.

Analysis of the resulting trajectory would reveal the conformational landscape of the molecule, identifying low-energy, stable conformations and the transitions between them. Key dihedral angles within the molecule would be monitored to map out this landscape. Furthermore, by analyzing the radial distribution functions and hydrogen bonding patterns between the compound and solvent molecules, a detailed picture of the solvent interactions can be obtained. This would highlight which parts of the molecule are more likely to interact with the solvent and the nature of these interactions.

In Silico Screening and Ligand-Target Docking Studies (in peptidomimetic contexts)

In silico screening and ligand-target docking are computational techniques central to modern drug discovery. These methods are used to predict how a molecule, such as a peptidomimetic incorporating this compound, might bind to a biological target, typically a protein.

In this context, the this compound moiety could be part of a larger library of virtual compounds. These compounds would be computationally docked into the active site of a target protein of interest. The docking algorithm would explore various possible binding poses of the ligand within the protein's binding pocket and score them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions.

The results of such a study would typically be presented in a table listing the compounds, their docking scores (an estimation of binding affinity), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target protein. For instance, a hypothetical docking study of a peptidomimetic containing this compound against a hypothetical protein kinase might yield results like those presented in the interactive table below. This data would be crucial in prioritizing which compounds to synthesize and test experimentally.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PMM-001-9.8ASP-123, LYS-45, TYR-882
PMM-002-9.5ASP-123, PHE-891
PMM-003-9.2LYS-45, GLU-912
PMM-004-8.9TYR-88, VAL-330

Supramolecular Chemistry and Self Assembly Properties

Self-Assembly Mechanisms of N-Fmoc-N-(2-pyridinylmethyl)-glycine and its Derivatives

The spontaneous organization of this compound molecules into well-defined, stable, and non-covalently bonded structures is a hallmark of its supramolecular chemistry. This process is governed by a delicate balance of several non-covalent interactions inherent to its molecular architecture.

The self-assembly of Fmoc-amino acid derivatives is primarily driven by a combination of π-π stacking and hydrogen bonding. mdpi.comnih.gov The bulky, aromatic Fmoc group is the principal contributor to π-π stacking interactions, where the planar fluorenyl rings of adjacent molecules arrange themselves in a parallel or offset fashion. This interaction significantly reduces the system's enthalpy and is a major driving force for aggregation. nih.gov

Hydrogen bonding also plays a crucial role, particularly involving the glycine (B1666218) backbone's amide and carboxyl groups. These groups can form intermolecular hydrogen bonds, leading to the formation of extended, one-dimensional chains or beta-sheet-like structures, which are common motifs in peptide self-assembly. The pyridinylmethyl group, with its nitrogen atom, can also participate in hydrogen bonding, further stabilizing the assembled structures.

The interplay of these non-covalent forces is summarized in the table below:

Non-Covalent InteractionParticipating Molecular MoietyRole in Self-Assembly
π-π Stacking Fluorenyl group of FmocPrimary driving force for aggregation
Hydrogen Bonding Glycine backbone (amide and carboxyl groups), Pyridinyl nitrogenDirectional interactions leading to ordered structures
Hydrophobic Interactions Fluorenyl groupContribution to the stability of the assembly in aqueous environments
Van der Waals Forces Entire moleculeGeneral, non-directional attractive forces

The directed and specific nature of the non-covalent interactions in this compound leads to the formation of a variety of ordered nanostructures. Depending on factors such as concentration, solvent, pH, and temperature, this molecule can self-assemble into nanofibers, nanoribbons, and, at higher concentrations, three-dimensional hydrogel networks.

Nanofibers and Nanoribbons: The hierarchical self-assembly often begins with the formation of one-dimensional nanofibers. These fibers are typically formed by the stacking of molecules into beta-sheet-like tapes, which then twist into helical ribbons or bundle together to form larger fibers. The width and morphology of these nanostructures are influenced by the specific self-assembly conditions.

Hydrogels: At sufficiently high concentrations, the entanglement of these self-assembled nanofibers creates a porous, three-dimensional network that can entrap large amounts of water, forming a hydrogel. The mechanical properties of these hydrogels are directly related to the density and connectivity of the nanofibrillar network.

Design of Stimuli-Responsive Supramolecular Systems

A key feature of supramolecular systems derived from this compound is their ability to respond to external stimuli. This "smart" behavior is primarily due to the presence of the pH-sensitive pyridinyl group and its ability to coordinate with metal ions.

The pyridinyl group has a pKa in the mildly acidic range. At pH values below its pKa, the nitrogen atom of the pyridine (B92270) ring becomes protonated, acquiring a positive charge. This change in ionization state can significantly impact the self-assembly process in several ways:

Electrostatic Repulsion: The introduction of positive charges can lead to electrostatic repulsion between adjacent molecules, potentially disrupting the self-assembled structures and leading to disassembly or a transition to different morphologies.

This pH-responsive behavior allows for the controlled assembly and disassembly of the nanostructures, a property that is highly desirable for applications in drug delivery and sensing. For instance, a hydrogel might be stable at neutral pH but dissolve and release an encapsulated cargo in a more acidic environment, such as that found in tumor tissues or endosomes. nih.gov

The nitrogen atom of the pyridinyl group is a Lewis base and can act as a coordination site for various metal ions. ruben-group.de This coordination ability introduces another level of stimuli-responsiveness to the self-assembling system. The binding of metal ions can have several effects:

Cross-linking: Divalent or trivalent metal ions can act as cross-linkers, bridging two or more pyridinyl groups from different self-assembled fibers. This can lead to the formation of more rigid and stable hydrogels.

Modulation of Self-Assembly: The coordination of metal ions can alter the electronic and steric properties of the pyridinyl group, thereby influencing the non-covalent interactions that drive self-assembly. This can lead to changes in the morphology of the resulting nanostructures.

Sensing: The coordination of specific metal ions can induce a change in the spectroscopic properties of the system, such as fluorescence or absorbance, allowing for the development of metal-ion sensors.

The following table summarizes the stimuli-responsive behavior of this compound systems:

StimulusResponsive MoietyEffect on Self-Assembly
pH Pyridinyl groupProtonation/deprotonation alters charge and solubility, leading to assembly/disassembly.
Metal Ions Pyridinyl groupCoordination can induce cross-linking, modulate morphology, and enable sensing.

Potential for Advanced Materials Applications

The unique self-assembly properties and stimuli-responsive nature of this compound make it a promising building block for a variety of advanced materials. The resulting hydrogels and nanostructures have potential applications in several fields:

Biomaterials: The biocompatibility of amino acid-based materials, combined with the tunable mechanical properties of their hydrogels, makes them suitable for applications in tissue engineering, 3D cell culture, and regenerative medicine. nih.govrsc.org

Drug Delivery: The pH- and metal-ion-responsive nature of these systems can be exploited for the controlled release of therapeutic agents. nih.gov

Sensing: The ability of the pyridinyl group to interact with metal ions can be harnessed to develop sensitive and selective chemical sensors.

Catalysis: The self-assembled nanostructures can serve as scaffolds for the immobilization of catalytic species, potentially enhancing their activity and stability.

Further research into the specific self-assembly behavior and material properties of this compound is expected to unlock its full potential in these and other emerging technological areas.

Fabrication of Functional Hydrogels and Organogels

The molecular architecture of this compound lends itself to the formation of both hydrogels and organogels. The self-assembly process is primarily driven by non-covalent interactions. The large, planar Fmoc groups facilitate π-π stacking, creating a hydrophobic core, while the glycine backbone can participate in hydrogen bonding. This combination of interactions is a well-established driver for the formation of fibrillar networks that entrap solvent molecules, leading to gelation. acs.orgnih.gov

The introduction of the 2-pyridinylmethyl group adds a significant layer of functionality. The pyridine ring, a nitrogen-containing heterocycle, can act as a hydrogen bond acceptor and its protonation state is pH-dependent. This allows for the fabrication of pH-responsive gels. At lower pH, the protonated pyridinium (B92312) cation can induce electrostatic repulsions that may disrupt or alter the gel network, potentially leading to a gel-sol transition. Conversely, in a neutral or basic environment, the neutral pyridine moiety can participate in different supramolecular interactions, stabilizing the gel.

Furthermore, the pyridine group is an excellent ligand for metal ions. acs.org This property can be exploited to create metal-ion-responsive gels. The coordination of metal ions between two or more molecules of this compound can act as a cross-linking mechanism, strengthening the gel or even inducing gelation in a solution that would not otherwise form a gel. acs.orgnih.gov The choice of metal ion can also be used to fine-tune the mechanical properties and morphology of the resulting gel. acs.org Research on similar Fmoc-dipeptides has shown that metal ions can significantly influence the secondary structure of the peptide fibrils and the kinetics of the self-assembly process. acs.org

The gelation properties are also dependent on the solvent system. In aqueous environments, hydrophobic interactions involving the Fmoc group are a primary driving force for assembly, leading to hydrogels. In organic solvents, the interactions are more nuanced, but the propensity for π-π stacking and hydrogen bonding remains, allowing for the formation of organogels. The specific properties of these gels, such as their minimum gelation concentration (MGC) and thermal stability (gel melting temperature, Tgel), would be influenced by the solvent's polarity and its ability to interact with the different parts of the molecule.

While specific experimental data for this compound is not extensively documented in publicly accessible literature, the behavior of analogous Fmoc-amino acid and Fmoc-dipeptide systems provides a strong basis for predicting its properties. The table below illustrates typical properties of related Fmoc-peptide hydrogels, which can be considered as a predictive model for the hydrogels formed by the subject compound.

Fmoc-Peptide System (Illustrative)SolventMGC (wt%)Tgel (°C)Stimulus-Responsiveness
Fmoc-Phenylalanine-GlycineWater (pH triggered)0.4> 90pH, Temperature
Fmoc-Histidine-PhenylalanineWater (pH triggered)0.5~ 80pH, Metal Ions (e.g., Zn²⁺, Cu²⁺)
Fmoc-Glycine-GlycineWater (pH triggered)0.8~ 75pH

Development of Hybrid Organic-Inorganic Materials

The ability of the pyridinylmethyl group to coordinate with metal ions makes this compound an ideal organic component for the development of hybrid organic-inorganic materials. nih.gov These materials integrate the properties of both organic and inorganic components at the molecular or nanoscale level, often resulting in synergistic functionalities. mdpi.com

One approach to creating such hybrid materials is to use the self-assembled gel of this compound as a scaffold for the nucleation and growth of inorganic nanoparticles or frameworks. acs.org The fibrillar network of the gel provides a template that can control the size, morphology, and distribution of the inorganic phase. The pyridine moieties, distributed throughout the fibrillar network, can act as specific binding sites for metal precursors, localizing the inorganic material growth. For example, the introduction of metal salts like silver nitrate (B79036) or gold chloride into the hydrogel could lead to the in-situ formation of metal nanoparticles with potential catalytic or antimicrobial properties.

Another promising avenue is the creation of metal-organic frameworks (MOFs) within the gel matrix. acs.org Short-peptide supramolecular hydrogels have been successfully used as media to promote the growth of MOF particles, resulting in a new class of bio-MOF composites. acs.org The gel network of this compound could provide a confined environment for the reaction between metal ions (e.g., Zn²⁺, Zr⁴⁺) and organic linkers, leading to the formation of a MOF-hydrogel composite. Such a hybrid material could combine the porosity and high surface area of the MOF with the soft, hydrated environment of the hydrogel, opening up possibilities for applications in areas like gas storage, catalysis, and drug delivery.

The properties of these hybrid materials would be highly tunable. The density of coordination sites can be controlled by the concentration of the gelator, while the choice of the inorganic precursor would determine the nature of the inorganic phase. The resulting materials can be characterized by a variety of techniques to understand their structure and properties.

Below is an illustrative table of potential hybrid materials that could be fabricated using this compound and their potential characteristics.

Inorganic ComponentFabrication MethodPotential Hybrid Material CharacteristicsPotential Applications
Silver Nanoparticles (AgNPs)In-situ reduction of Ag⁺ within the hydrogelUniformly dispersed AgNPs within the gel matrix; enhanced antimicrobial activity.Antimicrobial coatings, wound dressings.
Zinc Oxide (ZnO)Sol-gel synthesis within the organogelEnhanced photoluminescence; semiconducting properties.Sensors, photocatalysis.
ZIF-8 (a MOF)In-situ growth within the hydrogelHigh porosity and surface area; pH-responsive release of encapsulated molecules.Drug delivery, gas separation.

Future Directions and Emerging Research Avenues

Development of N-Fmoc-N-(2-pyridinylmethyl)-glycine as a Versatile Chemical Biology Tool

The development of novel molecular probes is crucial for advancing our understanding of complex biological systems. Unnatural amino acids containing environmentally sensitive fluorophores are powerful tools for real-time imaging of molecular events. Research has demonstrated that α-amino acids with polyaromatic side chains, including those with pyridyl motifs, can be designed as conformationally sensitive fluorophores. nih.govacs.org These fluorescent probes can report on local environmental changes, such as viscosity, through mechanisms like twisted intramolecular charge transfer (TICT). nih.govacs.org

Future research could focus on modifying the pyridinyl ring of this compound to develop novel fluorescent amino acids. By introducing additional aromatic groups to create extended π-systems, it may be possible to engineer probes with tailored photophysical properties, such as viscosity-sensitive fluorescence. nih.govacs.org These probes could then be incorporated into peptides or proteins to study protein folding, conformational changes, and binding events in real-time.

Table 1: Potential Modifications and Their Impact on Photophysical Properties

Modification to Pyridinyl RingExpected Impact on Photophysical PropertiesPotential Application
Addition of electron-donating groupsRed-shift in emission, increased quantum yieldEnhanced sensitivity for biological imaging
Addition of electron-withdrawing groupsBlue-shift in emission, altered charge transfer characteristicsProbing different cellular environments
Extension of π-conjugationIncreased Stokes shift, sensitivity to solvent polarityDevelopment of solvatochromic probes

Exploration of Novel Catalytic Transformations Mediated by Its Metal Complexes

The pyridine (B92270) moiety of this compound provides an excellent coordination site for transition metals. It is well-established that transition metal complexes constructed with pyridine-amino acid ligands can exhibit significant catalytic properties. researchgate.netresearcher.life These complexes have shown potential in various reactions, including oxidation and reduction processes. For instance, certain amino acid Schiff base complexes have demonstrated good fluorescence sensing performance and catalytic activity in the reduction of nitrophenols. researchgate.netresearcher.life

A promising avenue of research is the synthesis and characterization of metal complexes of this compound. The combination of the chiral amino acid backbone and the pyridinyl ligand could lead to the development of novel asymmetric catalysts. The catalytic activity of these complexes could be explored in a range of organic transformations, such as C-H activation, cross-coupling reactions, and hydrogenation. mdpi.com The Fmoc group could also play a role in modulating the solubility and stability of these catalysts in different reaction media.

Table 2: Potential Metal Complexes and Their Catalytic Applications

Metal IonPotential Catalytic ApplicationRelevant Research Findings
Palladium(II)Asymmetric C-H bond activation, Suzuki couplingPd(II)/amino acid complexes catalyze asymmetric C-H activation. mdpi.com
Iron(II)/Iron(III)Oxidation/reduction reactions, atom transfer radical polymerizationAmino-pyridine iron(II) complexes catalyze styrene (B11656) polymerization. nsf.gov
Copper(II)Enantioselective alkylationChiral BOX/Cu(II) complexes catalyze the alkylation of N-substituted glycine (B1666218) esters. mdpi.com
Cadmium(II)Fluorescence sensing and catalysisCadmium complexes with pyridine-amino acid ligands show fluorescence sensing and catalytic properties. researcher.life

Advancements in Smart Material Design with Tailored Functionalities

Smart materials, which can respond to external stimuli, are at the forefront of materials science. The incorporation of pyridine moieties into polymer backbones has been shown to yield materials with interesting properties, such as shape memory effects and electrochromic behavior. rsc.orgfrontiersin.org Pyridine-containing polyurethanes, for example, exhibit both thermal- and moisture-sensitive shape memory effects, making them promising for biomedical applications. rsc.orgrsc.org

This compound could serve as a unique monomer for the synthesis of novel smart polymers. The Fmoc group can facilitate polymerization or be removed to allow for peptide-like chain growth, while the pyridinyl group can impart responsive properties. Furthermore, the self-assembly of Fmoc-amino acids into nanostructures like fibers and hydrogels is a well-documented phenomenon. beilstein-journals.orgnih.govresearchgate.net This self-assembly behavior, driven by π-π stacking of the Fmoc groups, could be exploited to create ordered and functional biomaterials. The pyridinyl group within these self-assembled structures could provide sites for metal coordination, catalysis, or pH-responsive drug release.

Table 3: Potential Smart Materials from this compound

Material TypePotential FunctionalityDriving Principle
Shape Memory PolymerMulti-responsive shape memoryIncorporation of pyridinyl units into a polymer network. rsc.org
Electrochromic FilmColor change upon electrical stimulusSelf-assembly of pyridine-based coordination polymers. frontiersin.org
pH-Responsive HydrogelControlled release of therapeuticsSelf-assembly of Fmoc-amino acid derivative with pH-sensitive pyridinyl groups. beilstein-journals.org
Catalytic NanofibersSpatially organized catalytic sitesSelf-assembly followed by metal coordination to the pyridinyl groups.

Integration of Advanced Theoretical and Experimental Methodologies for Holistic Understanding

To fully unlock the potential of this compound, a comprehensive understanding of its structure-property relationships is essential. This can be achieved through the integration of advanced theoretical and experimental techniques. Quantum chemical simulations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of the molecule and its metal complexes. mdpi.com Such calculations have been successfully employed to understand the charge transfer characteristics of fluorescent amino acids and to predict the catalytic activities of transition metal complexes. acs.orgnih.gov

Experimentally, advanced spectroscopic techniques will be crucial. NMR spectroscopy can be used to elucidate the conformation of peptides containing this amino acid, including the potential for intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen. nih.gov Fluorescence spectroscopy will be key to characterizing the photophysical properties of any newly developed fluorescent probes. nih.govacs.org Infrared multiple photon dissociation (IRMPD) action spectroscopy is another powerful tool for examining the coordination of metal ions to the amino acid. ru.nl

By combining theoretical predictions with empirical data from these advanced experimental methods, a holistic understanding of this compound can be developed, paving the way for its rational design into novel tools and materials.

Q & A

Q. What is the standard synthetic route for preparing N-Fmoc-N-(2-pyridinylmethyl)-glycine, and what key reaction parameters must be controlled?

The synthesis typically involves:

Glycine functionalization : Reacting glycine with 2-pyridinylmethyl chloride to introduce the pyridinylmethyl group.

Fmoc protection : Using Fmoc chloride in the presence of a base (e.g., sodium bicarbonate) to protect the α-amino group.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include:

  • Solvent choice : Dimethylformamide (DMF) is commonly used for Fmoc introduction due to its polarity and compatibility with peptide synthesis .
  • Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions.
  • Base selection : Triethylamine or diisopropylethylamine ensures efficient deprotonation during Fmoc coupling .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Store at -20°C in a desiccator to prevent hydrolysis or oxidation. Avoid freeze-thaw cycles to preserve integrity .
  • Decomposition risks : Exposure to oxidizing agents or high temperatures can generate toxic gases (e.g., CO, NOx) .

Q. What purification methods are recommended for isolating this compound?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane or dichloromethane/methanol.
  • Recrystallization : DMF/water mixtures are effective for removing unreacted starting materials .

Advanced Research Questions

Q. How does the 2-pyridinylmethyl group influence peptide coupling efficiency compared to other substituents?

The 2-pyridinylmethyl group introduces:

  • Steric hindrance : The bulky pyridine ring may slow coupling kinetics compared to linear alkyl substituents (e.g., trifluoroethyl groups in ).
  • Electronic effects : The electron-withdrawing pyridine nitrogen stabilizes intermediates, potentially improving reaction selectivity.
  • Comparative data : Peptides with 4-pyridinylmethyl analogs () show faster coupling due to reduced steric clash, while trifluoroethyl groups () enhance hydrophobicity .

Q. What analytical techniques are most effective for verifying successful incorporation into peptide chains?

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) monitor retention time shifts caused by the pyridine moiety.
  • Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight matches theoretical values.
  • NMR : ¹H/¹³C NMR detects pyridinylmethyl protons (δ 7.0–8.5 ppm) and Fmoc aromatic signals .

Q. How can the 2-pyridinylmethyl group enable post-synthetic modifications in peptide engineering?

  • Metal coordination : The pyridine nitrogen can chelate transition metals (e.g., Cu²⁺) for catalysis or structural stabilization.
  • Click chemistry : Functionalize via halogenation or alkylation of the pyridine ring for bioconjugation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks (limited toxicity data; rat LD₅₀ >3 g/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.